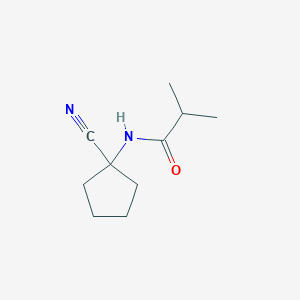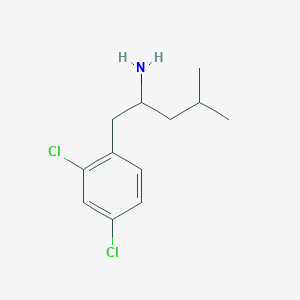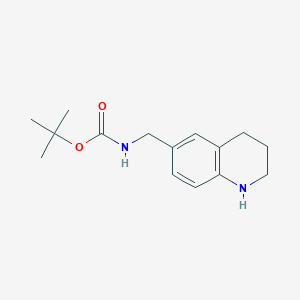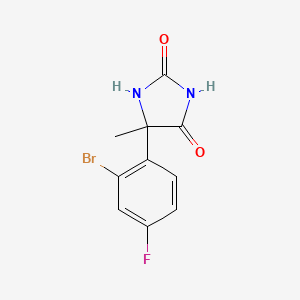![molecular formula C14H21N3O2S B1522878 tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate CAS No. 1303890-55-2](/img/structure/B1522878.png)
tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate
Overview
Description
“tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate” is a chemical compound with the CAS Number: 1303890-55-2 . It has a molecular weight of 295.41 . The IUPAC name for this compound is "tert-butyl 2-amino-1-(3-pyridinyl)-2-thioxoethyl (ethyl)carbamate" . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 295.41 .Scientific Research Applications
Tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has been studied for its potential applications in the fields of biochemistry and physiology. It has been used as a drug delivery vehicle, as an inhibitor of enzymes, and as a regulator of gene expression. In addition, this compound has been studied for its ability to modulate the activity of certain proteins and receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is not yet fully understood. However, it is believed to act by binding to certain proteins and receptors, which results in a change in their activity. This change in activity can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to modulate the activity of certain proteins and receptors, which can lead to changes in cell signaling pathways. In addition, this compound has been studied for its effects on gene expression, enzyme inhibition, and drug delivery.
Advantages and Limitations for Lab Experiments
The use of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on biochemical and physiological processes can be easily measured. However, this compound is not without its limitations. It is not as stable as some other compounds, and its effects can vary depending on the concentration and the type of cells used.
Future Directions
Tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has potential applications in the fields of biochemistry and physiology, and further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of this compound in drug delivery, gene expression, and enzyme inhibition. Finally, research is needed to explore the potential of this compound as a therapeutic agent for various diseases.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-3-yl-2-sulfanylideneethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCGXRECIRFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CN=CC=C1)C(=S)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)

![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)




amine](/img/structure/B1522812.png)

![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)


